Foreword: A Senior Application Scientist's Perspective
Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8)
Welcome to this comprehensive guide on 1,3-Dibromo-1,1-difluorobutane. As a halogenated hydrocarbon, this molecule presents a unique combination of reactive sites that make it a compelling, albeit specialized, building block for synthetic chemistry. The presence of a gem-difluoro group and two distinct bromine atoms on a flexible butane chain offers a rich landscape for chemical manipulation. This guide is structured to provide not just the fundamental data, but the underlying chemical logic and practical insights necessary for its effective and safe utilization in a research and development setting. We will move from its core identity to its reactivity, potential applications, and the critical protocols for its handling, providing a holistic view for the discerning scientist.
Core Molecular Identity
1,3-Dibromo-1,1-difluorobutane is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 406-42-8.[1][2][3] Its structure is characterized by a four-carbon chain with a difluoromethyl group at one end and bromine atoms at positions 1 and 3. This arrangement makes it a chiral molecule.
The molecular formula is C4H6Br2F2.[1][2][3] This composition provides a unique scaffold for introducing fluorine and bromine into more complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[4]
Physicochemical Properties
A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for planning reactions, purification procedures, and for safe storage.
| Property | Value | Source |
| CAS Number | 406-42-8 | PubChem[2], SynQuest Labs[1] |
| Molecular Formula | C4H6Br2F2 | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 251.90 g/mol | PubChem[2] |
| Density | 1.8586 g/cm³ | AKSci[5] |
| Synonyms | Butane, 1,3-dibromo-1,1-difluoro- | ECHEMI[6] |
| Min. Purity Spec | 95% | AKSci[5] |
| Long-Term Storage | Store in a cool, dry place | AKSci[5] |
Spectroscopic Signature: A Structural Elucidation
While specific spectra for this exact compound are not publicly available, we can predict the expected spectroscopic characteristics based on its structure. This predictive analysis is a cornerstone of expertise in chemical research, allowing for structural verification of synthesized or purchased materials.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to the chiral center at C3. We would expect to see signals corresponding to the methyl group (CH3), the methylene group (CH2), and the methine proton (CH). The methyl group would likely appear as a doublet, coupled to the C3 proton. The methylene protons would be diastereotopic, leading to a complex multiplet pattern. The proton at C3 would also be a multiplet, coupled to both the methyl and methylene protons. The proton at C1, adjacent to the difluoro group, would appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms. The carbon atom bonded to the two fluorine atoms (C1) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling, a key indicator of the CF2 group.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of the presence of two bromines.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. A strong absorption band corresponding to the C-F stretching vibrations would be expected in the 1100-1000 cm⁻¹ region.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 1,3-Dibromo-1,1-difluorobutane stems from the differential reactivity of its C-Br bonds. The bromine at C1 is part of a bromodifluoromethyl group, while the bromine at C3 is on a secondary carbon. This distinction allows for selective chemical transformations.
Core Reactivity Principles:
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Nucleophilic Substitution: The C-Br bonds are susceptible to nucleophilic substitution (SN2) reactions. The secondary bromide at C3 is a classic site for such reactions.
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Organometallic Formations: The C-Br bonds can be used to form organometallic reagents, such as Grignard or organolithium reagents, although the presence of other functional groups requires careful selection of reaction conditions.
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Intramolecular Cyclization: A key application for 1,3-dihaloalkanes is in the formation of cyclopropane rings.[7] This is typically achieved by reaction with a reducing metal, like zinc. The reaction proceeds via the formation of an organozinc intermediate which then undergoes an intramolecular SN2 displacement of the second bromide.[7] This provides a direct pathway to substituted cyclopropanes, which are valuable motifs in medicinal chemistry.
Workflow: Synthesis of 1-(Difluoromethyl)-2-methylcyclopropane
This protocol describes a plausible synthetic application of 1,3-Dibromo-1,1-difluorobutane to form a cyclopropane derivative. The choice of zinc dust is based on its established efficacy in promoting such cyclizations from 1,3-dibromides.[7]
Experimental Protocol:
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
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Reagent Charging: Charge the flask with activated zinc dust (1.5 equivalents) and a suitable solvent like anhydrous ethanol or dimethylformamide.
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Substrate Addition: Dissolve 1,3-Dibromo-1,1-difluorobutane (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
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Reaction Initiation: Add the substrate solution dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the excess zinc and zinc salts.
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Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to yield the desired 1-(difluoromethyl)-2-methylcyclopropane.
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Caption: Workflow for managing a chemical spill.
Conclusion
1,3-Dibromo-1,1-difluorobutane is a valuable, albeit specialized, reagent for organic synthesis. Its unique structural features—a gem-difluoro group and two differentially positioned bromine atoms—provide chemists with a versatile tool for constructing complex, fluorinated molecules. While its primary application is as an intermediate in the pharmaceutical and agrochemical sectors, its potential for creating novel cyclopropane derivatives highlights its broader utility in synthetic research. A thorough understanding of its properties, reactivity, and, most importantly, its hazards is paramount for its successful and safe application in the laboratory.
References
- SynQuest Labs.
- PubChem. 1,3-Dibromo-1,1-difluorobutane | C4H6Br2F2 | CID 2736759.
- Santa Cruz Biotechnology. 1,3-Dibromo-1,1-difluorobutane | CAS 406-42-8.
- ECHEMI.
- LookChem. Cas 406-42-8,1,3-DIBROMO-1,1-DIFLUOROBUTANE.
- AKSci. 406-42-8 1,3-Dibromo-1,1-difluorobutane.
- ResearchGate. (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
- Chemistry Stack Exchange.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1,3-Dibromo-1,1-difluorobutane | C4H6Br2F2 | CID 2736759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. 406-42-8 1,3-Dibromo-1,1-difluorobutane AKSci 2773AE [aksci.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
